2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a carboxamide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Chlorination of the phenyl ring: This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: shares structural similarities with other imidazo[1,2-b]pyridazine derivatives.
Other similar compounds: 2-tert-butyl-N-(5-bromo-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, 2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-11-5-6-12(19)9-14(11)20-17(24)13-7-8-16-21-15(18(2,3)4)10-23(16)22-13/h5-10H,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTWKMDDNKKNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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